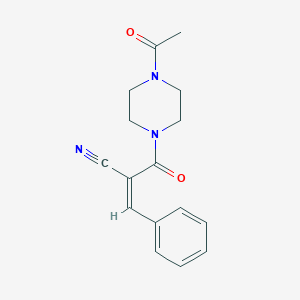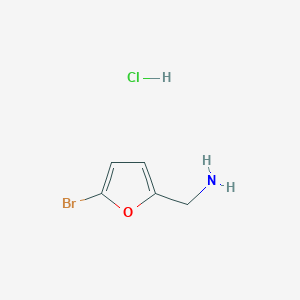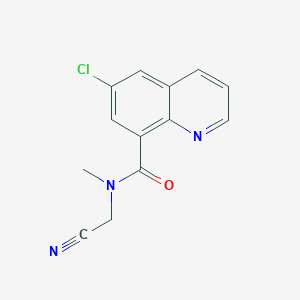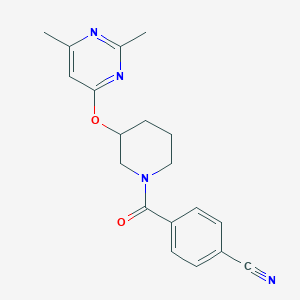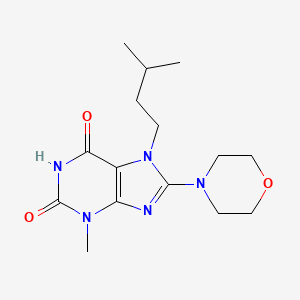
3-Methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including any catalysts required and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Aplicaciones Científicas De Investigación
Inhibitory Activity and Anti-Inflammatory Agents
Cyclodidepsipeptides, including morpholine-dione derivatives, have been evaluated for inhibitory activity against the enzyme xanthine oxidase (XO) and for their anti-inflammatory response. Such compounds are excellent inhibitors of XO and significantly suppress the activation of nuclear factor of κB (NF-κB), suggesting potential use in the treatment of gout and other conditions related to excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Polymer Synthesis and Material Science
Morpholine-2,5-dione derivatives have been utilized in the synthesis of polymers, demonstrating the versatility of these compounds in material science. For instance, the enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been explored as a novel route to synthesize poly(ester amide)s, highlighting the compounds' potential in developing biodegradable and biocompatible materials (Feng et al., 2000).
Antimicrobial Activity
Studies have shown that certain morpholine-dione derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. The synthesis and structure analysis of these compounds, combined with their antimicrobial efficacy against various bacterial strains, underscore their potential pharmacological applications (Yancheva et al., 2012).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthesis methods, potential uses, and areas that require further study.
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10(2)4-5-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-6-8-23-9-7-19/h10H,4-9H2,1-3H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTITDKHVHHYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

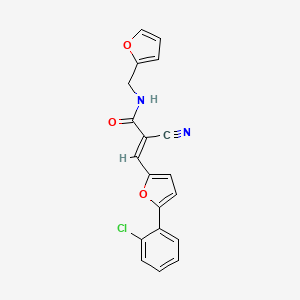
![7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2384234.png)
![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)
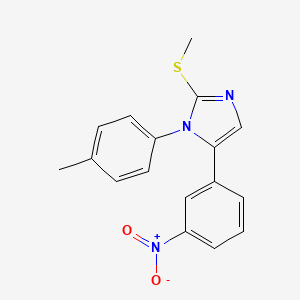
![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)
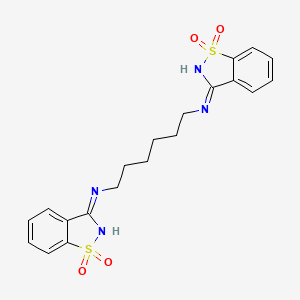
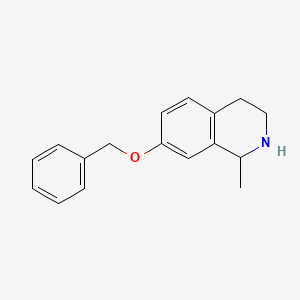
![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2384248.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)
